molecular formula C11H15IN2O B1400723 N-(4-aminobutyl)-4-iodobenzamide CAS No. 430428-39-0

N-(4-aminobutyl)-4-iodobenzamide

Cat. No.: B1400723
CAS No.: 430428-39-0
M. Wt: 318.15 g/mol
InChI Key: UDEZEXNHVWWIOH-UHFFFAOYSA-N
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Description

N-(4-aminobutyl)-4-iodobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of an iodinated benzamide moiety attached to a 4-aminobutyl chain, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminobutyl)-4-iodobenzamide typically involves the iodination of a benzamide precursor followed by the introduction of a 4-aminobutyl group. One common method includes the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride, which is then reacted with 4-aminobutylamine to yield the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminobutyl)-4-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The iodinated benzamide can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions to replace the iodine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

N-(4-aminobutyl)-4-iodobenzamide has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(4-aminobutyl)-4-iodobenzamide exerts its effects involves its interaction with specific molecular targets. The 4-aminobutyl chain allows the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The iodinated benzamide moiety can participate in various binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminobutyl)-N-ethylisoluminol: This compound shares the 4-aminobutyl chain but has a different aromatic moiety, leading to distinct chemical and biological properties.

    N-(4-aminobutyl)acetamide: Similar in structure but lacks the iodinated benzamide group, resulting in different reactivity and applications.

Uniqueness

N-(4-aminobutyl)-4-iodobenzamide is unique due to the presence of both the 4-aminobutyl chain and the iodinated benzamide moiety. This combination imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(4-aminobutyl)-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O/c12-10-5-3-9(4-6-10)11(15)14-8-2-1-7-13/h3-6H,1-2,7-8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEZEXNHVWWIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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